Lipophilicity (LogP) Elevation vs. Unsubstituted 1-(4-Bromobenzoyl)piperazine Drives Differential CNS Permeability Potential
The target compound exhibits a calculated LogP of 2.04 (ChemSpace) [1], compared to a LogP of 0.80 (ACD/LogP) or 0.99 (KowWIN estimate) for the core scaffold 1-(4-bromobenzoyl)piperazine (CAS 59939-72-9) . This ΔLogP of +1.24 (+1.05 vs. KowWIN) indicates substantially increased lipophilicity conferred by the cyclopropylethanol group. The higher LogP falls within the optimal range (1–3) for passive blood-brain barrier permeation, whereas the unsubstituted analog (LogP < 1) is predicted to exhibit poor CNS penetration [2]. This is critical for CNS-targeted programs where brain exposure is required.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.04 (ChemSpace calculated) |
| Comparator Or Baseline | 1-(4-Bromobenzoyl)piperazine: ACD/LogP = 0.80; KOWWIN LogP = 0.99 |
| Quantified Difference | ΔLogP = +1.24 (vs. ACD/LogP); ΔLogP = +1.05 (vs. KOWWIN) |
| Conditions | Computed physicochemical properties; ChemSpace platform and ACD/Labs Percepta v14.00 |
Why This Matters
Procurement of the simpler analog for CNS assays will yield misleading permeability data; only 1396849-49-2 provides the LogP window predictive of BBB penetration.
- [1] ChemSpace. (1R)-2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, CSCS06645166387, MFCD22609074. https://chem-space.com/CSCS06645166387-9DDD00 (accessed April 28, 2026). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
